Cas no 18910-70-8 (O-Methyl Albuterol)

O-Methyl Albuterol structure
O-Methyl Albuterol structure
Product Name:O-Methyl Albuterol
CAS-nummer:18910-70-8
MF:C14H23NO3
MW:253.337324380875
CID:830782
PubChem ID:12498925
Update Time:2025-04-19

O-Methyl Albuterol Chemische en fysische eigenschappen

Naam en identificatie

    • Albuterol monomethyl ether
    • Levalbuterol Related Compound C
    • O-Methyl Albuterol
    • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol
    • Salbutamol sulfate impurity M
    • SLB-OMe prim
    • UNII-2NQV4L47S2
    • α-{[(1,1-Dimethylethyl)amino]methyl}-4-hydroxy-3-(methoxymethyl)benzenemethanol
    • Salbutamol Impurity M
    • Salbutamol EP Impurity M
    • 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
    • (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
    • Levalbuterol Related Compound C (30 mg) (alpha-[{(1,1-Dimethylethyl)amino}methyl]-4-hydroxy-3-(methoxymethyl)-benzenemethanol)
    • Benzenemethanol, alpha-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-(methoxymethyl)-
    • BCP34375
    • CHEMBL3303629
    • (+/-)-4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL
    • .ALAPHA. (((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-3-(METHOXYMETHYL)-BENZENEMETHANOL
    • (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanol
    • SALBUTAMOL SULFATE IMPURITY M [EP IMPURITY]
    • BENZYL ALCOHOL, .ALPHA.-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-3-(METHOXYMETHYL)-
    • SCHEMBL6700369
    • (1RS)-2-((1,1-DIMETHYLETHYL)AMINO)-1-(4-HYDROXY-3-(METHOXYMETHYL)PHENYL)ETHANOL
    • Q27255143
    • 2NQV4L47S2
    • BENZENEMETHANOL, .ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-3-(METHOXYMETHYL)-
    • 18910-70-8
    • Inchi: 1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3
    • InChI-sleutel: AWYDXHUMBDRXQO-UHFFFAOYSA-N
    • LACHT: OC(C1C=CC(=C(COC)C=1)O)CNC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 253.16800
  • Monoisotopische massa: 253.16779360g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 6
  • Complexiteit: 240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 61.7Ų

Experimentele eigenschappen

  • PSA: 61.72000
  • LogboekP: 2.35100

O-Methyl Albuterol Beveiligingsinformatie

O-Methyl Albuterol Prijsmeer >>

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O-Methyl Albuterol Productiemethode

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